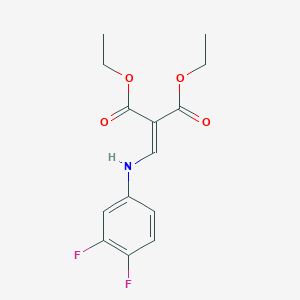
Diethyl 2-((3,4-difluoroanilino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE is an organic compound that belongs to the class of malonates It is characterized by the presence of a difluoroaniline group attached to a methylene bridge, which is further connected to a diethyl malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE typically involves the condensation of diethyl malonate with 3,4-difluoroaniline in the presence of a suitable catalyst. A common method includes:
Reactants: Diethyl malonate, 3,4-difluoroaniline.
Catalysts: Acidic or basic catalysts such as piperidine or acetic acid.
Solvents: Ethanol or methanol.
Conditions: The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
On an industrial scale, the production of DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry
In materials science, DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE can be used in the synthesis of polymers and advanced materials with unique properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoroaniline group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- DIETHYL 2-[(3,4-DICHLOROANILINO)METHYLENE]MALONATE
- DIETHYL 2-[(3-CHLORO-4-FLUOROANILINO)METHYLENE]MALONATE
- DIETHYL 2-[(4-HYDROXYANILINO)METHYLENE]MALONATE
Uniqueness
The presence of two fluorine atoms in DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and stability. This makes it particularly valuable in applications where these properties are crucial, such as in the development of pharmaceuticals and advanced materials.
By understanding the synthesis, reactions, and applications of DIETHYL 2-[(3,4-DIFLUOROANILINO)METHYLENE]MALONATE, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
diethyl 2-[(3,4-difluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-11(15)12(16)7-9/h5-8,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHBWAZSUKREIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














